2-(1-(4-Fluorophenyl)ethylidene)malononitrile

Catalog No.
S4563556
CAS No.
579-48-6
M.F
C11H7FN2
M. Wt
186.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-(4-Fluorophenyl)ethylidene)malononitrile

CAS Number

579-48-6

Product Name

2-(1-(4-Fluorophenyl)ethylidene)malononitrile

IUPAC Name

2-[1-(4-fluorophenyl)ethylidene]propanedinitrile

Molecular Formula

C11H7FN2

Molecular Weight

186.18 g/mol

InChI

InChI=1S/C11H7FN2/c1-8(10(6-13)7-14)9-2-4-11(12)5-3-9/h2-5H,1H3

InChI Key

BTHFBDPPRQIWGQ-UHFFFAOYSA-N

SMILES

CC(=C(C#N)C#N)C1=CC=C(C=C1)F

Canonical SMILES

CC(=C(C#N)C#N)C1=CC=C(C=C1)F

The exact mass of the compound [1-(4-fluorophenyl)ethylidene]malononitrile is 186.05932639 g/mol and the complexity rating of the compound is 313. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 638144. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(1-(4-Fluorophenyl)ethylidene)malononitrile is a compound characterized by the molecular formula C14H11FN2C_{14}H_{11}FN_2. It features a malononitrile moiety, which is a notable building block in organic synthesis, particularly in the formation of various heterocycles and other complex organic structures. The compound has a planar structure with the fluorophenyl and malononitrile groups positioned on opposite sides of the double bond, exhibiting an E configuration. This geometry contributes to its reactivity in various

  • Diels–Alder Reactions: As a diene, it can react with dienophiles to form cyclohexene derivatives, which are valuable in synthetic organic chemistry.
  • Condensation Reactions: It can undergo condensation with various aldehydes and ketones under basic conditions, leading to the formation of substituted malononitriles and related compounds .
  • Nucleophilic Additions: The cyano groups present allow for nucleophilic attack, facilitating further functionalization and derivatization of the compound.

  • Antitumor Agents: Certain malononitrile derivatives exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Agents: Compounds with similar structures have been studied for their antibacterial and antifungal properties.

Further studies are required to establish specific biological activities for this compound.

The synthesis of 2-(1-(4-Fluorophenyl)ethylidene)malononitrile typically involves the following steps:

  • Starting Materials: The reaction begins with malononitrile and 4-fluorobenzaldehyde.
  • Condensation Reaction: The two components are dissolved in an appropriate solvent such as 2-propanol, and a catalyst like piperidine is added.
  • Reaction Conditions: The mixture is stirred at elevated temperatures (around 343 K) for an extended period (24 hours).
  • Isolation: After cooling, the product is filtered and purified through recrystallization from ethanol to yield pure crystals suitable for characterization .

The unique structure of 2-(1-(4-Fluorophenyl)ethylidene)malononitrile lends itself to various applications:

  • Organic Synthesis: It serves as a versatile intermediate in synthesizing more complex organic molecules.
  • Material Science: Its derivatives may be explored for use in developing new materials with specific electronic or optical properties.
  • Pharmaceutical Chemistry: Potential applications in drug development due to its structural features that may interact with biological targets.

Interaction studies involving 2-(1-(4-Fluorophenyl)ethylidene)malononitrile focus on its reactivity with nucleophiles and electrophiles. These studies help elucidate its behavior in various chemical environments and its potential interactions within biological systems. Understanding these interactions can pave the way for designing new compounds with enhanced efficacy or specificity in therapeutic applications.

Several compounds share structural similarities with 2-(1-(4-Fluorophenyl)ethylidene)malononitrile, particularly those containing malononitrile or fluorophenyl groups. Here are some comparable compounds:

Compound NameStructureUnique Features
2-(1-(4-Chlorophenyl)ethylidene)malononitrilestructureContains chlorine instead of fluorine; used in similar synthetic pathways .
2-(1-(Phenyl)ethylidene)malononitrilestructureLacks halogen substitution; serves as a simpler diene reagent .
2-(1-(3-Nitrophenyl)ethylidene)malononitrileN/AContains a nitro group; may exhibit different reactivity due to electron-withdrawing effects.

Uniqueness

The presence of the fluorine atom in 2-(1-(4-Fluorophenyl)ethylidene)malononitrile enhances its electron-withdrawing properties, potentially increasing its reactivity compared to other similar compounds without halogen substituents. This feature can influence both its chemical behavior and biological activity, making it a subject of interest for further research.

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Exact Mass

186.05932639 g/mol

Monoisotopic Mass

186.05932639 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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